![molecular formula C14H17N5OS2 B5613159 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B5613159.png)
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a phenylpiperazine moiety, which is often found in psychoactive drugs .
Preparation Methods
The synthesis of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Thiadiazole Ring: This is achieved by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol.
Attachment of the Ethanone Moiety: The thiadiazole derivative is then reacted with 2-chloroacetyl chloride to form 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl chloride.
Formation of the Final Compound: The final step involves reacting the intermediate with 4-phenylpiperazine to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The amino group in the thiadiazole ring can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. For example, its urease inhibitory activity is due to its ability to bind to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site.
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives and phenylpiperazine derivatives. For instance:
2-Amino-5-ethyl-1,3,4-thiadiazole: This compound has similar biological activities but lacks the phenylpiperazine moiety.
5-Amino-1,3,4-thiadiazole-2-thiol: This compound is structurally similar but does not have the ethanone and phenylpiperazine groups.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS2/c15-13-16-17-14(22-13)21-10-12(20)19-8-6-18(7-9-19)11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCHDLLWCOJCOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.